3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid is a compound that belongs to the class of benzoic acids, specifically characterized by the presence of a sulfonamide functional group attached to a benzylpiperazine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various chemical reactions involving commercially available starting materials, such as benzoic acid derivatives and piperazine derivatives. The synthesis often employs methods including nucleophilic substitutions and coupling reactions.
3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid can be classified as:
The synthesis of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid typically involves several key steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions typical of sulfonamides and carboxylic acids:
Technical details regarding these reactions depend on specific conditions such as pH, temperature, and the presence of catalysts.
The mechanism of action for 3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid may involve:
Data on specific targets would require further experimental validation through biochemical assays.
Relevant data from studies show that the compound maintains stability across various pH levels but should be stored away from moisture to prevent degradation.
3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid has several scientific uses:
The systematic chemical name 3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid (CAS Registry Number: 327072-92-4) precisely defines its molecular architecture according to IUPAC conventions. This nomenclature sequentially identifies three critical domains: (1) a meta-substituted benzoic acid core, (2) a sulfonyl (–SO₂–) linker, and (3) a 4-benzylpiperazine moiety. The compound's molecular formula, C₁₈H₂₀N₂O₄S, corresponds to a molecular weight of 360.43 g/mol, as verified by chemical supplier documentation [1]. Its canonical SMILES notation (O=C(O)C1=CC=CC(S(=O)(N2CCN(CC3=CC=CC=C3)CC2)=O)=C1) provides a machine-readable representation of atomic connectivity [1].
Structurally, this hybrid molecule integrates pharmaceutically privileged motifs:
Table 1: Key Identifiers of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic Acid
Property | Value | |
---|---|---|
CAS Registry Number | 327072-92-4 | |
Molecular Formula | C₁₈H₂₀N₂O₄S | |
Molecular Weight | 360.43 g/mol | |
MDL Number | MFCD02706751 | |
Storage Conditions | Cold-chain transportation recommended | |
Purity Specifications | Not publicly disclosed (research grade) | [1] |
The strategic integration of these domains creates a multifunctional scaffold suitable for rational drug design. The benzoic acid's carboxyl group enables salt formation for solubility optimization, while the sulfonyl linker provides metabolic stability compared to carbonyl or methylene analogs. The 4-benzylpiperazine terminus serves as a versatile pharmacophore that can be modified to fine-tune target affinity—demonstrated by analogs like 3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid (CAS 329932-88-9), where benzyl is replaced by phenyl, altering steric and electronic properties [2]. Such structural variations highlight this scaffold's adaptability in medicinal chemistry campaigns aimed at optimizing bioactivity.
The development of piperazine-sulfonyl conjugates emerged from convergent pharmacological insights:
Sulfonamide Resurgence (1990s–2000s): Sulfonyl-based drugs transitioned from traditional antibiotics to targeted therapies, particularly enzyme inhibitors. Patents disclosed sulfonyl-linked heterocycles like isoindolinyl-alkyl-piperazines (CA1255311A) for hypertension management, leveraging sulfonamide geometry to anchor inhibitors at enzymatic active sites [8]. Concurrently, research established that aryl sulfonamides improved metabolic stability over ester-containing analogs, extending plasma half-lives.
Scaffold Hybridization (2000s–Present): Integration of benzoic acid, sulfonyl, and piperazine components created structurally novel entities with synergistic properties. The specific combination in 3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid represents an evolution toward dual-functional hybrids:
Table 2: Milestones in Piperazine-Sulfonyl Hybrid Development
Era | Key Advances | Representative Compounds | |
---|---|---|---|
1950s–1970s | Piperazine CNS activity discovery; Benzyl substitution for enhanced lipophilicity | Simple benzylpiperazine anxiolytics | |
1990s–2000s | Sulfonamide application beyond antibacterials; Enzyme inhibition proof-of-concept | Isoindolinyl-piperazine sulfonamides (hypertension patents) | [8] |
2000s–Present | Rational hybrid scaffold design; Multi-target therapeutic applications | 3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid and analogs | [1] [6] |
Modern applications exploit this scaffold's synthetic versatility. For example, the compound serves as a precursor for TACE (Tumor Necrosis Factor-α Converting Enzyme) inhibitors, where benzylpiperazine sulfonamides anchor to the enzyme's zinc-binding domain [4]. Additionally, antimicrobial studies demonstrate that structurally related 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives exhibit efficacy against Gram-positive bacteria and Candida albicans [6]. These diverse applications underscore the scaffold's adaptability—modifications at the benzyl group, benzoic acid substitution pattern, or sulfonyl linker length generate libraries targeting distinct biological pathways.
The synthetic accessibility of this scaffold further fueled its adoption. Standard routes involve coupling 3-(chlorosulfonyl)benzoic acid with substituted piperazines under mild conditions—a process amenable to high-throughput diversification. Commercial availability of research quantities (despite current supply limitations noted by suppliers [1]) facilitates ongoing pharmacological exploration, positioning this hybrid architecture as a persistent motif in contemporary drug discovery pipelines.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8